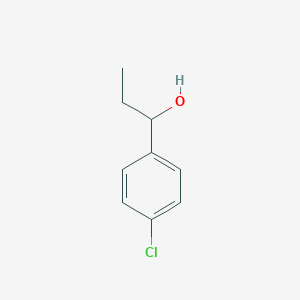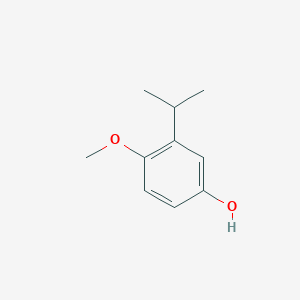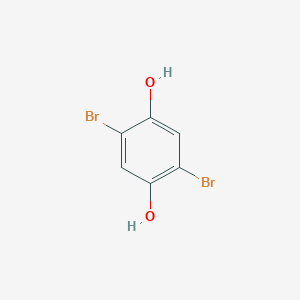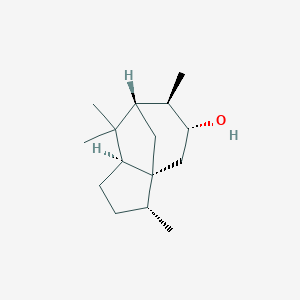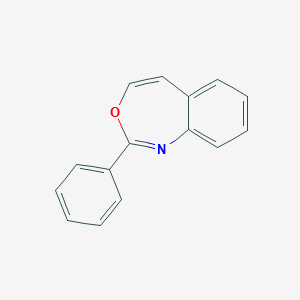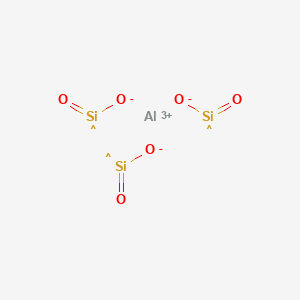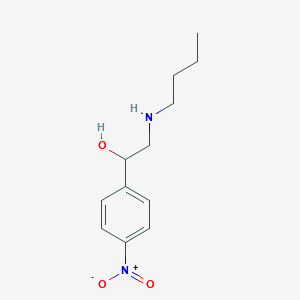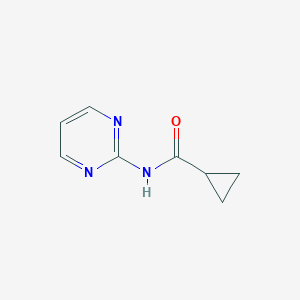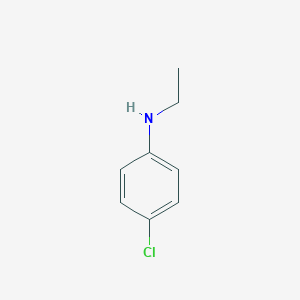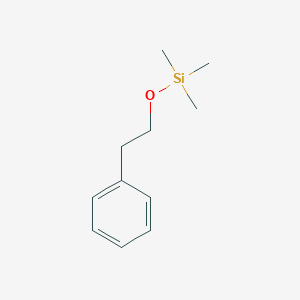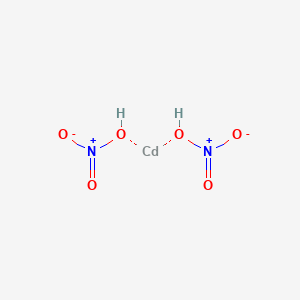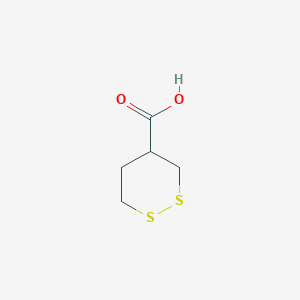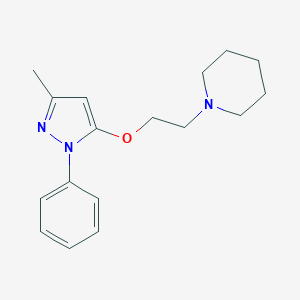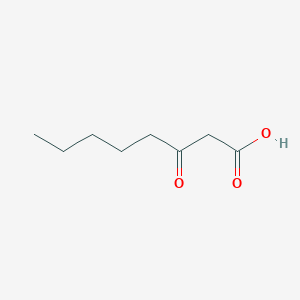
3-Oxooctanoic acid
Vue d'ensemble
Description
Synthesis Analysis
Research into the synthesis of compounds related to 3-oxooctanoic acid, such as 3-oxobutanoic acid and its derivatives, shows that these compounds can be prepared from aliphatic aldehydes and β-oxo acids using pyridine, yielding α,β-unsaturated methyl ketones in good yields (Grayson & Tuite, 1986). This methodology has been applied to synthesize compounds like (E)-7-methyloct-4-en-3-one, highlighting the versatility and efficiency of this synthesis approach.
Molecular Structure Analysis
Although specific studies on the molecular structure of 3-oxooctanoic acid were not highlighted, the research on similar compounds, such as various oxo acids and their esters, involves detailed structural characterization. These studies often employ spectroscopic methods, including NMR and mass spectrometry, to confirm the structure of synthesized compounds and understand their molecular interactions (Bull et al., 1996).
Chemical Reactions and Properties
3-Oxooctanoic acid and related compounds undergo a variety of chemical reactions, including the formation of adducts with protein-derived thiols, highlighting their reactivity and potential biological relevance. For instance, 13-oxooctadecadienoic acid (a related compound) has been shown to react with cellular macromolecules, suggesting a pathway for its biological activity (Bull et al., 1996).
Applications De Recherche Scientifique
Synthesis of Whisky Lactone : 3-Oxooctanoic acid is used as a precursor in the synthesis of whisky lactone, which has cis and trans isomeric structures. The synthesis process involves free radical addition, reduction, and intramolecular dehydration. This compound has applications in the flavor and fragrance industry (Zhang Junsong, 2012)(source).
Formation of Self-Assembled Vesicles : 2-Oxooctanoic acid, a similar compound, can undergo photochemical reactions resulting in the synthesis of double-tailed surfactants, which spontaneously self-assemble into vesicles. These vesicles are significant for understanding membrane evolution and may provide prebiotic routes for synthesizing membrane components (E. Griffith et al., 2014)(source).
Glucose Uptake Promotion : Derivatives like (E)-9-Oxooctadec-10-en-12-ynoic acid have shown potential in mediating antidiabetic activity by increasing insulin-stimulated glucose uptake. This discovery opens up avenues for further structure-activity relationship studies and pharmaceutical applications (Rajendra R. Kshirsagar et al., 2021)(source).
Halogenated Compound Synthesis : Studies have demonstrated the ability of marine algae extracts, containing bromoperoxidase, to catalyze the formation of brominated compounds from 3-oxooctanoic acid. These compounds have potential applications in organic synthesis and as bioactive molecules (R. Beissner et al., 1981)(source).
Antimicrobial and Antiproliferative Effects : A library of compounds derived from (R)-3-hydroxyoctanoic acid, related to 3-oxooctanoic acid, has been synthesized and evaluated for biological activities. Some derivatives showed significant antimicrobial activity and the potential to inhibit quorum sensing-regulated pyocyanin production in bacteria (Jelena Radivojević et al., 2015)(source).
Propriétés
IUPAC Name |
3-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRRWJFOZIGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157812 | |
| Record name | 3-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Oxooctanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Oxooctanoic acid | |
CAS RN |
13283-91-5 | |
| Record name | 3-Oxooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13283-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ketooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

